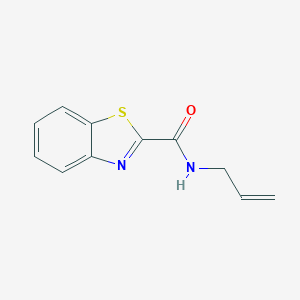

N-allyl-1,3-benzothiazole-2-carboxamide

Description

However, based on structural analogs in the literature, this compound belongs to the benzothiazole carboxamide class, which is characterized by a benzothiazole core (a bicyclic structure with benzene fused to a thiazole ring) linked to a carboxamide group. The allyl substituent (-CH₂CH=CH₂) at the nitrogen position may enhance reactivity and bioactivity, as seen in related compounds with allyl-functionalized heterocycles .

Properties

Molecular Formula |

C11H10N2OS |

|---|---|

Molecular Weight |

218.28g/mol |

IUPAC Name |

N-prop-2-enyl-1,3-benzothiazole-2-carboxamide |

InChI |

InChI=1S/C11H10N2OS/c1-2-7-12-10(14)11-13-8-5-3-4-6-9(8)15-11/h2-6H,1,7H2,(H,12,14) |

InChI Key |

MWGOHJSNHVPEKK-UHFFFAOYSA-N |

SMILES |

C=CCNC(=O)C1=NC2=CC=CC=C2S1 |

Canonical SMILES |

C=CCNC(=O)C1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence primarily focuses on camphor-derived imines (e.g., N-allyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine) and thiadiazole amines. While these are distinct from N-allyl-1,3-benzothiazole-2-carboxamide, a comparative analysis based on structural and functional features is outlined below:

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Differences: Camphor imines (e.g., compounds 4 and 5) feature a rigid bicyclic framework derived from camphor, enhancing thermal stability and lipophilicity. These properties are critical for their antileishmanial activity . Thiadiazole amines (e.g., N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl)amine) exhibit a sulfur- and nitrogen-rich heterocycle, favoring hydrogen bonding and metal coordination .

Functional Group Impact :

- The allyl group in all compounds enhances reactivity for further derivatization (e.g., Click chemistry) and may improve membrane permeability in biological systems .

- Carboxamide vs. Imine : Carboxamides are more hydrolytically stable than imines, making them preferable for oral drug formulations. Imines, however, can act as prodrugs or intermediates for bioactive amines .

Thiadiazole amines lack reported bioactivity in the evidence but are structurally analogous to known antimicrobial agents . this compound’s activity remains uncharacterized in the provided evidence, though benzothiazole derivatives are often studied for anticancer and anti-inflammatory effects.

Synthetic Accessibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.